molecular formula C11H6ClFINO B2381935 5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine CAS No. 1514974-46-9

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine

Cat. No.: B2381935
CAS No.: 1514974-46-9
M. Wt: 349.53
InChI Key: QUSBXDSCQUBMRR-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine (CAS 1514974-46-9) is a halogenated pyridine derivative with the molecular formula C₁₁H₆ClFINO and a molecular weight of 349.53 g/mol . The compound features a pyridine core substituted with chlorine (C5), fluorine (C3), and a 4-iodophenoxy group (C2). Key physicochemical properties such as melting point, solubility, and density remain uncharacterized in available literature .

Properties

IUPAC Name

5-chloro-3-fluoro-2-(4-iodophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFINO/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSBXDSCQUBMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine typically involves the reaction of 5-chloro-3-fluoro-2-hydroxypyridine with 4-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Pyridines

Compound A : 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1020253-18-2)
  • Molecular Formula : C₉H₁₀ClFN₂
  • Molecular Weight : 200.6 g/mol .
  • Key Differences: Replaces the 4-iodophenoxy group with a pyrrolidine substituent. The absence of iodine reduces molecular weight and lipophilicity.
Compound B : 5-Chloro-2,3-dimethoxypyridin-4-ol (CAS MFCD20487004)
  • Molecular Formula: C₇H₈ClNO₃
  • Molecular Weight : 189.60 g/mol .
  • Key Differences: Contains methoxy and hydroxyl groups instead of halogens (F, I) and phenoxy. The hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic iodine in the target compound.

Phenoxy-Substituted Pyridines

Compound C : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives
  • Molecular Weight Range : 466–545 g/mol .
  • Key Features: These derivatives feature dual pyridine cores with variable substituents (e.g., -NO₂, -Br, -CH₃). Antimicrobial screening shows activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL) , but similar data for the target compound are unavailable.
Compound D : 4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid
  • Application : Herbicidal activity via inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .
  • Key Differences: The carboxylic acid and amino groups enable ionic interactions critical for herbicidal action, whereas the target compound lacks these functional groups.

Iodo-Substituted Pyridines

Compound E : N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
  • Molecular Formula : C₁₁H₁₄ClIN₂O₂
  • Key Features : Contains an aldehyde group and pivalamide substituent. The iodine enhances steric bulk but is positioned differently (C6 vs. C2 in the target compound), altering reactivity .

Structural and Functional Implications

Electronic Effects

  • Target Compound: The electron-withdrawing Cl and F substituents deactivate the pyridine ring, while the 4-iodophenoxy group introduces steric hindrance and moderate electron withdrawal via resonance.
  • Contrast: Compounds with -NO₂ (e.g., Scheme 1 derivatives in ) exhibit stronger electron withdrawal, increasing reactivity toward nucleophilic substitution compared to the iodine substituent.

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Weight 349.53 200.6 497–545
Halogens Cl, F, I Cl, F Cl, Br, NO₂
Functional Groups Phenoxy Pyrrolidine Amino, Carbonitrile

    Biological Activity

    5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

    Chemical Structure and Properties

    This compound features a pyridine ring substituted with chlorine, fluorine, and an iodophenoxy group. These substitutions are crucial for its biological activity and interaction with various molecular targets.

    The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (chlorine, fluorine, iodine) enhances its lipophilicity and facilitates membrane permeability, allowing it to reach intracellular targets effectively.

    Key Mechanisms:

    • Inhibition of Enzyme Activity : The compound may inhibit certain kinases or phosphatases involved in cell signaling pathways.
    • Modulation of Protein Interactions : It can alter the binding affinities of proteins involved in cell proliferation and apoptosis.

    Anticancer Activity

    Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

    Cell Line IC50 (μM) Mechanism
    HeLa5.0Induction of apoptosis via caspase activation
    L3634.1Blockage of cell cycle progression
    A5496.2Inhibition of angiogenesis

    These findings suggest that the compound exhibits potent cytotoxic effects against cancer cells, primarily through apoptosis induction and cell cycle interference .

    Antimicrobial Activity

    Research has also indicated that this compound possesses antimicrobial properties. In one study, it was tested against various bacterial strains:

    Bacterial Strain Minimum Inhibitory Concentration (MIC, μg/mL)
    E. coli25
    S. aureus15
    P. aeruginosa30

    The compound demonstrated significant inhibitory effects on these pathogens, indicating its potential as an antimicrobial agent.

    Case Studies

    • Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on HeLa cells revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis .
    • Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of S. aureus, suggesting its potential as a lead compound for developing new antimicrobial therapies.

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